2-Chloro-1-isopropyl-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-propan-2-ylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-7(2)13-9-6-4-3-5-8(9)12-10(13)11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVNZJBNKICAAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Benzimidazole Scaffold As a Core Heterocyclic System in Chemical Sciences
The benzimidazole (B57391) scaffold is a prominent heterocyclic aromatic organic compound, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. impactfactor.orgresearchgate.netbohrium.com This bicyclic system, an isostere of naturally occurring purine (B94841) nucleotides, is considered a "privileged scaffold" in medicinal chemistry and drug design. researchgate.netbohrium.comnih.gov Its structural significance is rooted in its physicochemical properties, which include the capacity for hydrogen bond donor-acceptor interactions, π-π stacking, and hydrophobic interactions. nih.gov These characteristics allow benzimidazole-based molecules to effectively bind with a variety of biological macromolecules, making the scaffold a cornerstone in the development of new therapeutic agents. nih.gov
The planarity of the benzimidazole ring system and its ability to undergo various substitution reactions make it a versatile building block in synthetic organic chemistry. impactfactor.orgbohrium.com Chemists can strategically modify the core structure to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting derivatives, allowing for the creation of compounds with specific affinities for biological targets. impactfactor.org The reaction of 1,2-diaminobenzenes with carboxylic acids or their derivatives is a common method for its synthesis. bohrium.com
Significance of Substituted Benzimidazoles in Contemporary Chemical and Biological Research
The strategic placement of different functional groups onto the benzimidazole (B57391) core has led to a vast library of derivatives with a broad spectrum of pharmacological activities. impactfactor.orgnih.gov These substituted benzimidazoles are subjects of extensive research and are integral components of numerous FDA-approved drugs. nih.govnih.gov The versatility of the scaffold is demonstrated by the diverse therapeutic applications of its derivatives, which include roles as anticancer, antimicrobial, antiviral, anti-inflammatory, antihypertensive, antidiabetic, analgesic, and antihistaminic agents. researchgate.netnih.govresearchgate.netderpharmachemica.comnih.govmdpi.com
Research has shown that the type and position of the substituent on the benzimidazole ring are crucial for determining the compound's biological activity. nih.gov Modifications at the N-1, C-2, and C-5/6 positions are particularly important for modulating the pharmacological effect. nih.gov For instance, 2-substituted benzimidazoles have been reported to be particularly effective in exhibiting pharmacological activity. This structure-activity relationship is a key focus of medicinal chemistry, driving the synthesis of novel derivatives to develop more potent and selective therapeutic agents. nih.govnih.gov The wide-ranging biological profiles of these compounds have cemented the benzimidazole nucleus as a critical pharmacophore in modern drug discovery. researchgate.net
Research Context of 2 Chloro 1 Isopropyl 1h Benzo D Imidazole Within Benzimidazole Chemistry
Impact of the C-2 Chloro Substituent on Biological Activity
The C-2 position of the benzimidazole ring is a critical determinant of its biological activity. The introduction of a chloro substituent at this position significantly influences the compound's electronic properties and its ability to interact with biological targets. The chlorine atom, being highly electronegative, can modulate the acidity of the N-1 proton and participate in hydrogen bonding, which can be crucial for binding to enzymes or receptors.
Research on various benzimidazole derivatives has highlighted the importance of the C-2 substituent. For instance, studies on different 2-substituted benzimidazoles have shown that the nature of the group at this position can drastically alter the compound's antimicrobial and anticancer activities. While some derivatives with bulky aryl groups at C-2 exhibit potent activity, the presence of a smaller, electron-withdrawing group like chlorine can also confer significant biological effects. The chloro group's ability to act as a hydrogen bond acceptor can facilitate interactions within the active sites of target proteins.
In the context of antimicrobial agents, chloro-substituted benzimidazole derivatives have demonstrated notable efficacy. For example, certain compounds bearing a chloro group have shown potent antibacterial and antifungal properties. nih.govresearchgate.net This activity is often attributed to the enhanced lipophilicity and electronic effects conferred by the chlorine atom, which can improve cell membrane penetration and interaction with intracellular targets.
Role of the N-1 Isopropyl Group in Modulating Molecular Interactions and Potency
The substituent at the N-1 position of the benzimidazole ring plays a pivotal role in defining the molecule's steric and lipophilic characteristics, thereby influencing its pharmacokinetic and pharmacodynamic properties. The N-1 isopropyl group in this compound is a bulky and lipophilic moiety that can significantly impact how the molecule fits into a binding pocket and its ability to cross biological membranes.
Structure-activity relationship studies have consistently shown that N-1 substitution is crucial for enhancing the therapeutic activity of benzimidazoles. nih.govacs.org The size and nature of the N-1 substituent can modulate the compound's selectivity and potency. An isopropyl group, with its branched structure, can provide a better fit in hydrophobic pockets of target enzymes or receptors compared to a simple methyl or ethyl group. This can lead to stronger binding and, consequently, higher potency.
Influence of Benzene (B151609) Ring Substitutions on Structure-Activity Relationships
Studies on a variety of benzimidazole derivatives have demonstrated that the introduction of different functional groups on the benzene ring can lead to significant changes in biological activity. For example, the presence of electron-withdrawing groups like nitro or chloro at the C-6 position has been shown to be important for the pharmacological effect of some N-substituted benzimidazole derivatives. nih.gov Conversely, electron-donating groups can also enhance activity in other contexts.
The position of the substituent on the benzene ring is also critical. For example, in a study of 1,2,6-trisubstituted benzimidazoles, the nature of the group at the C-6 position had a significant impact on their anti-inflammatory activity. mdpi.com This highlights the importance of a systematic exploration of benzene ring substitutions to optimize the therapeutic potential of a given benzimidazole scaffold.
| Substitution Position | Substituent | Observed Effect on Biological Activity | Reference Compound Class |
| C-5/C-6 | -Cl | Enhanced antibacterial and anticancer activity | N-substituted 6-chloro-1H-benzimidazole |
| C-5/C-6 | -NO2 | Potent antibacterial and anticancer activity | N-substituted 6-nitro-1H-benzimidazole |
| C-5 | -CH3 | Modulated antimicrobial activity | 1-isopropyl-3-acyl-5-methyl-benzimidazolone |
Comparative SAR Analysis with Other Benzimidazole Scaffolds
The structure-activity relationships of this compound can be better understood by comparing its structural features with those of other biologically active benzimidazole scaffolds. The benzimidazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif in a wide range of bioactive compounds. researchgate.netcbijournal.com
For example, comparing this compound with benzimidazoles bearing a different substituent at the C-2 position reveals the specific contribution of the chloro group. While 2-aryl benzimidazoles are known for their potent and diverse biological activities, the smaller size and distinct electronic nature of the chloro group in the target compound may lead to a different spectrum of activity or an alternative mechanism of action. researchgate.net
Similarly, a comparison with benzimidazoles having different N-1 substituents highlights the role of the isopropyl group. Benzimidazoles with N-1 benzyl groups, for instance, have shown significant biological activities. nih.gov The choice between an isopropyl and a benzyl group at this position would depend on the specific therapeutic target and the desired pharmacokinetic profile. The isopropyl group generally offers a more compact and less flexible lipophilic substituent compared to the benzyl group.
Furthermore, analyzing benzimidazole scaffolds with different substitution patterns on the benzene ring provides insights into the potential for further optimization. For instance, the well-known anti-ulcer drug omeprazole and the anthelmintic albendazole are both benzimidazole derivatives with specific substitution patterns on the benzene ring that are crucial for their respective activities. cbijournal.com This underscores the modular nature of the benzimidazole scaffold, where each position can be systematically modified to achieve the desired biological effect.
| Scaffold Feature | This compound | Comparative Scaffolds | Key SAR Differences |
| C-2 Substituent | Chloro | Aryl groups, Thioethers | The small, electron-withdrawing chloro group may offer different binding interactions and specificity compared to larger, more complex C-2 substituents. |
| N-1 Substituent | Isopropyl | Benzyl, Alkyl chains, Unsubstituted | The bulky isopropyl group enhances lipophilicity and can provide specific steric interactions within a binding pocket, differing from the flexibility of a benzyl group or the smaller size of other alkyl groups. |
| Benzene Ring | Unsubstituted | Substituted with methoxy, methyl, etc. | The lack of substitution on the benzene ring provides a baseline for activity. Introduction of substituents can modulate electronic properties and provide additional points of interaction. |
Biological Target Identification and Mechanistic Elucidation Involving 2 Chloro 1 Isopropyl 1h Benzo D Imidazole Analogues
Investigation of Quorum Sensing Inhibition by 2-Chloro-1-isopropyl-1H-benzo[d]imidazole Derivatives
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it an attractive target for antimicrobial therapies.
PqsR Antagonism and Virulence Factor Modulation in Pseudomonas aeruginosa
The Pseudomonas quinolone signal (PQS) system is a key QS pathway in Pseudomonas aeruginosa, with PqsR (also known as MvfR) as its central transcriptional regulator. This system controls the production of numerous virulence factors, including pyocyanin and alkyl-quinolones (AQs) nih.govresearchgate.net.
A significant breakthrough in this area is the development of 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile, also known as compound 6f . This potent PqsR antagonist was discovered through a hit-to-lead optimization process, demonstrating a substantial improvement in potency over its predecessors nih.govresearchgate.netacs.org.
In Vitro Activity of Compound 6f:
PqsR Inhibition: Compound 6f effectively inhibits the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations, with an IC50 of 70 nM nih.gov.
Virulence Factor Reduction: It significantly inhibits the production of pyocyanin and 2-alkyl-4(1H)-quinolones in both laboratory strains and clinical isolates from cystic fibrosis patients nih.govresearchgate.netacs.org.
The isopropyl substituent on the benzimidazole (B57391) core of compound 6f has been identified as optimal for its biological activity nih.gov. The development of such PqsR inhibitors represents a promising strategy to combat P. aeruginosa infections by attenuating its virulence without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development nih.govnih.govnih.govresearchgate.netscispace.commdpi.com.
Inhibition of Biofilm Formation by Benzimidazole Analogues
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses nih.govasm.orgresearchgate.net. The inhibition of biofilm formation is a critical strategy in combating persistent bacterial infections.
Benzimidazole derivatives have demonstrated significant anti-biofilm activity against a range of pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus asm.orgresearchgate.net. One notable compound, designated as antibiofilm compound 1 (ABC-1), has been shown to prevent biofilm formation in multiple bacterial species at nanomolar concentrations without inhibiting bacterial growth asm.orgresearchgate.net.
Key Findings on Anti-Biofilm Activity:
Broad-Spectrum Activity: ABC-1 is effective against both Gram-negative and Gram-positive bacteria asm.orgresearchgate.net.
Potency: The IC50 of ABC-1 for inhibiting biofilm formation in P. aeruginosa is 45.9 nM asm.orgresearchgate.net.
Mechanism: While the precise mechanism is under investigation, some 2-aminobenzimidazole derivatives are thought to interfere with the Las and Rhl QS circuits in P. aeruginosa nih.gov.
The ability of these compounds to both inhibit the formation of new biofilms and disperse pre-existing ones makes them valuable candidates for further development nih.gov.
Enzyme Inhibition Studies of this compound Derivatives
Enzymes are vital for numerous cellular processes, and their inhibition can lead to the disruption of essential pathways in pathogens and diseased cells.
Targeting Bacterial Enzymes
Benzimidazole derivatives have been investigated as inhibitors of several essential bacterial enzymes.
FtsZ: This protein is crucial for bacterial cell division, forming the Z-ring that initiates cytokinesis. Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial cell death nih.gov. Several classes of compounds, including benzimidazoles, have been identified as FtsZ inhibitors nih.govnih.govdovepress.com. Trisubstituted benzimidazoles, in particular, have shown potent activity against Mycobacterium tuberculosis FtsZ nih.gov.
DNA Gyrase B: This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. Benzimidazoles have been identified as novel inhibitors of DNA gyrase, with a mechanism similar to that of novel bacterial topoisomerase inhibitors (NBTIs) nih.govnih.govresearchgate.netmdpi.com. Benzimidazole ureas are dual-targeting inhibitors of both DNA gyrase and topoisomerase IV acs.org.
(p)ppGpp Synthetases/Hydrolases: These enzymes regulate the levels of the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), which are central to the bacterial stringent response to stress. Benzimidazoles are among the chemotypes identified in in silico screenings for inhibitors of the synthetase domain of these enzymes nih.gov.
Pyruvate Kinase: This enzyme plays a key role in glycolysis. Certain benzimidazole-containing compounds have been identified as inhibitors of pyruvate kinase, demonstrating antistaphylococcal activity nih.gov.
Kinase Inhibition by Benzimidazole-Based Compounds
Protein kinases are a large family of enzymes that play critical roles in cell signaling and are frequently dysregulated in diseases like cancer. The benzimidazole scaffold is a common feature in many kinase inhibitors nih.govnih.govresearchgate.netnih.gov.
Tyrosine Kinases: These enzymes are often overexpressed in various cancers, making them important therapeutic targets. Benzimidazole derivatives have been designed and synthesized as potential tyrosine kinase inhibitors, including inhibitors of VEGFR-2 and TIE-2 nih.govacs.orgchemrevlett.comhsmc.gr.
Pim-1 Kinase: This serine/threonine kinase is implicated in cell proliferation and survival and is overexpressed in several cancers. A series of 1H-benzimidazole derivatives have been synthesized and shown to inhibit Pim-1 kinase activity ekb.eg.
Exploration of Other Molecular Targets and Associated Biological Activities
The versatility of the benzimidazole scaffold allows for its interaction with a wide array of other molecular targets, leading to a broad spectrum of biological activities.
Antimicrobial Activity: Beyond specific enzyme inhibition, benzimidazole derivatives have demonstrated broad-spectrum antimicrobial properties acs.org.
Anticancer Activity: The ability of benzimidazoles to inhibit key enzymes involved in cell proliferation and survival makes them promising candidates for cancer therapy nih.govresearchgate.netresearchgate.net.
PI3 Kinase Inhibition: Benzimidazole derivatives have been investigated for their ability to inhibit phosphoinositide 3-kinases (PI3Ks), which are involved in various cellular functions and are implicated in diseases such as cancer and inflammatory disorders google.com.
P2X3 Receptor Antagonism: 5-methyl-1H-benzo[d]imidazole derivatives have been identified as potent antagonists of the P2X3 receptor, a target for CNS-related diseases nih.gov.
Prolyl Oligopeptidase Inhibition: Novel benzimidazole derivatives have shown excellent to good inhibitory activity against prolyl oligopeptidase, an enzyme linked to neurological conditions researchgate.net.
The ongoing research into the diverse molecular targets of this compound and its analogues continues to reveal their therapeutic potential across a wide range of diseases.
Antimicrobial Mechanisms Beyond Quorum Sensing
While some benzimidazole derivatives are known to interfere with bacterial quorum sensing, a significant body of research has focused on their ability to disrupt fundamental cellular processes essential for microbial survival. These mechanisms primarily involve the inhibition of key enzymes required for cell division and metabolism.
Inhibition of Filamenting Temperature-Sensitive Protein Z (FtsZ):
A crucial target for the antimicrobial activity of benzimidazole analogues is the Filamenting temperature-sensitive protein Z (FtsZ). FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a central role in bacterial cell division by forming a contractile ring (Z-ring) at the division site. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation and eventual cell death.
Several studies have demonstrated the potential of benzimidazole derivatives to inhibit FtsZ. For instance, a series of 2,5,6-trisubstituted benzimidazoles were identified as potent inhibitors of Mycobacterium tuberculosis FtsZ (Mtb-FtsZ) nih.gov. These compounds were found to inhibit the assembly of Mtb-FtsZ in a dose-dependent manner and some lead compounds unexpectedly enhanced the GTPase activity of Mtb-FtsZ, which is thought to destabilize the FtsZ polymers nih.gov. Molecular docking and dynamics simulations of benzo[d]imidazole-2-carboxamides have also suggested Mtb-FtsZ as a likely target for their antitubercular activity nih.gov. One potent inhibitor from this class, compound 1o, was found to significantly inhibit Bacillus subtilis 168 FtsZ and perturb its secondary structure nih.gov.
Inhibition of Pyruvate Kinase:
Another identified target for the antimicrobial action of benzimidazole analogues is pyruvate kinase. This enzyme is a key player in glycolysis, catalyzing the final step of converting phosphoenolpyruvate and ADP to pyruvate and ATP. Inhibition of pyruvate kinase disrupts the central carbon metabolism of bacteria, leading to energy depletion and cell death. Research has pointed to benzimidazole-containing compounds as inhibitors of this essential enzyme, highlighting a metabolic pathway targeted by this class of antimicrobials.
The following table summarizes the antimicrobial mechanisms of representative benzimidazole analogues beyond quorum sensing:
| Compound Class | Target Enzyme | Mechanism of Action |
| Benzo[d]imidazole-2-carboxamides | FtsZ | Inhibition of FtsZ polymerization and perturbation of its secondary structure. nih.gov |
| 2,5,6-Trisubstituted benzimidazoles | FtsZ | Inhibition of FtsZ assembly, with some compounds enhancing GTPase activity. nih.gov |
| General Benzimidazole Analogues | Pyruvate Kinase | Inhibition of the final step in glycolysis, leading to disruption of central carbon metabolism. |
Anticancer Mechanisms (e.g., Tubulin Polymerization Inhibition)
In the realm of oncology, analogues of this compound have shown significant promise as anticancer agents, primarily through their ability to interfere with the dynamics of microtubules, which are critical for cell division, intracellular transport, and maintenance of cell shape.
Tubulin Polymerization Inhibition:
The principal anticancer mechanism of many benzimidazole derivatives is the inhibition of tubulin polymerization. Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the mitotic spindle during cell division. By binding to tubulin, these compounds disrupt the formation and function of the microtubules, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).
A significant number of studies have detailed the potent anti-tubulin activity of benzimidazole analogues. These compounds often bind to the colchicine binding site on β-tubulin, a well-known target for microtubule-destabilizing agents acs.org. The structure-activity relationship (SAR) studies have revealed that substitutions at various positions of the benzimidazole ring can significantly influence their tubulin polymerization inhibitory activity and cytotoxicity against cancer cells nih.govnih.govresearchgate.net.
For example, a novel series of 1H-benzo[d]imidazole derivatives were designed and synthesized as tubulin polymerization inhibitors, with compound 7n showing potent inhibition of tubulin polymerization with an IC50 of 5.05±0.13 μM nih.gov. Another study reported on novel benzimidazole and indazole analogues, where compound 12b exhibited strong inhibition of cancer cell growth with an average IC50 value of 50 nM and was confirmed to bind to the colchicine site of tubulin acs.org.
The following table presents data on the anticancer activity of various benzimidazole analogues, highlighting their inhibitory concentrations against different cancer cell lines and tubulin polymerization.
| Compound | Cancer Cell Line | IC50 (Antiproliferative Activity) | Tubulin Polymerization Inhibition (IC50) |
| 7n | SK-Mel-28 | 2.55 - 17.89 µM nih.gov | 5.05±0.13 μM nih.gov |
| 12b | Average of multiple cancer cell lines | 50 nM acs.org | Binds to colchicine site acs.org |
| Various | HCT-116 (Colon Cancer) | 16.18±3.85 μg/mL to >50 μg/mL waocp.org | Not Specified |
| Various | MCF-7 (Breast Cancer) | 8.86±1.10 μg/mL to >50 μg/mL waocp.org | Not Specified |
A deep dive into the computational and theoretical analysis of this compound reveals its structural, electronic, and potential biomolecular interactions. Through advanced computational techniques, researchers can predict the behavior and properties of this specific benzimidazole derivative, offering insights crucial for its potential applications in medicinal chemistry and materials science.
Emerging Research Directions and Future Perspectives for 2 Chloro 1 Isopropyl 1h Benzo D Imidazole
Exploration of Novel Synthetic Methodologies and Chemical Derivatization
The synthesis of the 2-chlorobenzimidazole (B1347102) core typically begins with the condensation of o-phenylenediamine (B120857) with reagents like urea, followed by chlorination using agents such as phosphoryl chloride. semanticscholar.org This traditional approach provides a reliable route to the basic scaffold. However, recent research has focused on developing more efficient and environmentally friendly methods. For instance, the use of nano-catalysts, such as zinc oxide nanoparticles (ZnO-NPs), has been shown to improve yields and reduce reaction times for the synthesis of benzimidazole (B57391) derivatives through cyclocondensation reactions. mdpi.comresearchgate.net
The 2-chloro substituent is a key feature of the molecule, acting as a versatile synthetic handle for further chemical derivatization. This chlorine atom can be readily displaced by various nucleophiles, enabling the introduction of a wide array of functional groups. A significant example is its reaction with amines. Research has demonstrated the synthesis of potent PqsR antagonists by reacting the chloro-benzimidazole core with an amino-alcohol linker, leading to the formation of a 2-amino-benzimidazole derivative. nih.govacs.org This highlights how the 2-chloro position is pivotal for creating libraries of compounds for structure-activity relationship (SAR) studies.
Diversification of the Benzimidazole Core through Advanced Chemical Synthesis
Beyond simple substitutions, advanced chemical synthesis techniques are being employed to dramatically diversify the benzimidazole core, leading to more complex and novel molecular architectures. Transition metal catalysis has become a powerful tool in this endeavor. nih.gov
Recent advances include:
C-H Activation and Annulation: Rhodium(III) and Ruthenium(II)-catalyzed reactions have been used for the annulation of 2-aryl benzimidazoles with dicarbonyl compounds or iodonium (B1229267) ylides to construct benzimidazole-fused quinolines. acs.org
Spirocyclization: Through a substrate-controlled divergent synthesis strategy, rhodium catalysts can facilitate a [4+1] annulation reaction between the benzimidazole core and compounds like diazonaphthalenones to create spirocyclic benzimidazole-fused isoindoles. acs.org
Fused-Ring Systems: Palladium(II)-catalyzed tandem C-H arylation and aerobic oxidative C-H amination sequences have been developed to synthesize benzimidazole-fused phenanthridines from 2-arylbenzimidazoles. nih.gov
These sophisticated methods allow for the creation of rigid, three-dimensional structures that can explore new chemical space and potentially interact with biological targets in novel ways. acs.org
Expansion of Biological Activity Spectrum and Target Landscape through Rational Design
The rational design of derivatives based on the 2-Chloro-1-isopropyl-1H-benzo[d]imidazole scaffold has led to the discovery of compounds with a broad spectrum of biological activities. The versatility of the benzimidazole nucleus allows it to target a wide range of proteins and enzymes. arabjchem.orgnih.gov
A prominent example is the development of inhibitors for PqsR, a key transcriptional regulator in the quorum-sensing system of the bacterium Pseudomonas aeruginosa. nih.gov Starting from an initial hit, a hit-to-lead optimization process involving modification of the benzimidazole core led to the discovery of highly potent antagonists. acs.org Specifically, the derivative 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (compound 6f) was identified as a powerful PqsR antagonist that significantly inhibited the production of virulence factors like pyocyanin. nih.govacs.org
The benzimidazole framework has also been a foundation for developing agents targeting other diseases, as shown in the table below.
| Derivative Class | Biological Target | Therapeutic Area |
| 2-Amino-benzimidazoles | PqsR | Anti-infective (Pseudomonas aeruginosa) nih.govacs.org |
| 2-Aryl benzimidazoles | Tubulin | Anticancer nih.gov |
| N-substituted benzimidazoles | Dihydrofolate Reductase (DHFR) | Antimicrobial, Anticancer nih.govresearchgate.net |
| Bis-benzimidazoles | Human Topoisomerase I | Anticancer nih.gov |
This demonstrates a clear strategy of using the benzimidazole core to rationally design inhibitors for specific, validated biological targets across different therapeutic areas.
Integration of Computational and Experimental Approaches for Rational Drug Design
The synergy between computational modeling and experimental synthesis is accelerating the discovery of new drugs based on the benzimidazole scaffold. In silico techniques, such as molecular docking, are routinely used to predict how a designed molecule will bind to its target protein, guiding synthetic efforts and helping to explain observed structure-activity relationships. nih.govnih.gov
In the development of the PqsR inhibitors, molecular docking was used to visualize how compounds fit into the ligand-binding domain of the PqsR protein. acs.org This computational insight allowed researchers to rationally design modifications, such as adding a nitrile group, that were predicted to form favorable interactions and increase potency, a prediction that was later confirmed by experimental testing. acs.org
Similarly, in the anticancer field, molecular docking has been employed to:
Analyze the binding of 2-aryl benzimidazole derivatives to tubulin, showing a stronger affinity and better hydrogen bonding profile than the natural product Combretastatin A-4. nih.gov
Identify human topoisomerase I as a probable target for a series of newly synthesized bis-benzimidazoles. nih.gov
Predict that dihydrofolate reductase is a likely target for N-substituted benzimidazoles with both antimicrobial and anticancer activity. nih.gov
This integrated approach, where computational predictions inform experimental design and experimental results validate computational models, creates an efficient cycle for the rational design of potent and selective therapeutic agents.
Potential as a Chemical Probe for Illuminating Biological Pathways
A chemical probe is a selective small-molecule modulator used as a tool to study the function of a specific protein target in biological systems. nih.gov High-quality probes are characterized by high potency (typically with an affinity below 100 nM) and selectivity for their primary target over other related proteins. nih.gov
While the term "chemical probe" has not been explicitly applied to derivatives of this compound in the reviewed literature, some of the highly potent and selective compounds developed from this scaffold functionally meet the criteria. For example, the PqsR antagonist 6f inhibits its target at submicromolar concentrations and has been used to study the phenotypic consequences of blocking the PqsR-controlled quorum sensing pathway in P. aeruginosa. nih.govacs.org Its ability to selectively modulate the function of a single protein to produce a measurable biological outcome makes it a de facto chemical probe.
Using such specific molecules allows researchers to dissect complex biological pathways, such as bacterial virulence and cell-to-cell communication, with a level of temporal control that is complementary to genetic methods like CRISPR or RNAi. nih.gov The continued development of highly selective inhibitors based on the this compound core will undoubtedly furnish valuable chemical probes for illuminating a variety of biological processes.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-Chloro-1-isopropyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : A two-step synthesis is commonly employed. First, 2-chloro-1H-benzo[d]imidazole undergoes alkylation with isopropyl halides in the presence of a base (e.g., NEt₃) and a solvent like CH₂Cl₂. The second step involves purification via flash chromatography (e.g., PE:EA = 10:1) to isolate the target compound. Yield optimization (e.g., 71% in one protocol) depends on stoichiometric ratios, reaction time (e.g., 12 hours at room temperature), and purification efficiency . Characterization via NMR, IR, and HRMS is critical to confirm structure and purity .
Q. How can researchers characterize this compound derivatives, and what analytical techniques are most reliable?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are essential for structural elucidation. For example, ¹H NMR peaks for the isopropyl group typically appear as septets (~δ 4.5–5.0 ppm), while aromatic protons resonate between δ 7.0–8.0 ppm. IR spectroscopy identifies functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹). Melting point analysis (e.g., >320°C for certain analogs) provides additional purity validation .
Advanced Research Questions
Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives, such as EGFR inhibition?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometries and electronic properties. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like EGFR, with scoring functions (e.g., binding energy ≤ -8.0 kcal/mol indicating strong inhibition). ADMET prediction tools (e.g., SwissADME) assess pharmacokinetic properties, such as logP (lipophilicity) and bioavailability, to prioritize candidates for in vitro assays .
Q. How can researchers resolve contradictions in experimental vs. computational data for substituent effects on bioactivity?
- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility unaccounted for in simulations. To address this:
- Perform molecular dynamics (MD) simulations to model protein-ligand interactions under physiological conditions.
- Validate docking results with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants experimentally.
- Use statistical design of experiments (DoE) to systematically vary substituents (e.g., R1 = -Cl, R2 = -CH₃) and analyze bioactivity trends via ANOVA .
Q. What experimental design principles optimize the synthesis of novel benzo[d]imidazole analogs with minimal resource consumption?
- Methodological Answer : Employ factorial design (e.g., 2³ full factorial) to test variables like temperature (25°C vs. 60°C), catalyst loading (0.5–2.0 equiv), and solvent polarity (CH₂Cl₂ vs. DMF). Response surface methodology (RSM) models interactions between factors, identifying optimal conditions. Virtual screening using COMSOL Multiphysics or Gaussian reduces trial-and-error experimentation by simulating reaction pathways and energy barriers .
Q. How do steric and electronic effects of substituents influence the photophysical properties of this compound?
- Methodological Answer : Electron-withdrawing groups (e.g., -Cl) enhance conjugation stability, shifting UV-Vis absorption maxima to longer wavelengths (bathochromic shift). Steric hindrance from bulky substituents (e.g., isopropyl) reduces aggregation-induced quenching. Time-dependent DFT (TD-DFT) calculations correlate HOMO-LUMO gaps with experimental fluorescence spectra. Solvatochromic studies in solvents of varying polarity (e.g., hexane vs. DMSO) further validate electronic transitions .
Data Analysis and Validation
Q. What statistical methods are recommended for analyzing contradictory cytotoxicity data across multiple benzo[d]imidazole derivatives?
- Methodological Answer : Apply hierarchical clustering or principal component analysis (PCA) to identify outliers in cytotoxicity datasets (e.g., IC₅₀ values). Use Grubbs’ test to detect and remove statistical outliers. For reproducibility, validate findings with orthogonal assays (e.g., MTT vs. ATP luminescence). Meta-analysis of literature data (e.g., PubChem BioAssay) identifies consensus trends, while Bayesian modeling quantifies uncertainty in conflicting results .
Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?
- Methodological Answer :
- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management.
- Use encrypted electronic lab notebooks (ELNs) to track experimental parameters (e.g., reaction conditions, spectral raw data).
- Share synthetic protocols via platforms like ChemRxiv or Zenodo with detailed metadata (e.g., CAS numbers, purification gradients) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
